molecular formula C12H22O2 B153647 Methyl undec-10-enoate CAS No. 111-81-9

Methyl undec-10-enoate

Cat. No.: B153647
CAS No.: 111-81-9
M. Wt: 198.3 g/mol
InChI Key: KISVAASFGZJBCY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl undec-10-enoate is primarily used as a flavoring and fragrance agent in the food and cosmetic industries . It is an ester formed by the condensation of methanol and undec-10-enoic acid . The primary targets of this compound are the olfactory receptors that detect its sweet fruity smell and taste .

Mode of Action

The compound interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of its characteristic sweet fruity smell and taste

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in olfaction, the sensory perception of smell . When the compound binds to olfactory receptors, it triggers a cascade of biochemical events leading to the generation of nerve impulses that are transmitted to the brain and interpreted as smell.

Pharmacokinetics

It may be metabolized by esterases and other enzymes, and excreted in the urine and feces .

Result of Action

The primary result of this compound’s action is the perception of its sweet fruity smell and taste . This makes it valuable as a flavoring and fragrance agent in various industries . Additionally, it has potential use in biofuel production and as a starting material for the synthesis of various organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Its stability and efficacy as a flavoring and fragrance agent can also be influenced by factors such as pH and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl undec-10-enoate is synthesized through the esterification of undec-10-enoic acid with methanol. This reaction typically involves the use of acid catalysts to facilitate the esterification process . The reaction conditions often include heating the mixture to reflux temperatures to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, this compound is produced from castor oil. The process involves the pyrolysis of ricinoleic acid, which is derived from castor oil, to produce undec-10-enoic acid. This acid is then esterified with methanol to yield this compound . The industrial production process is designed to ensure high purity and yield, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: Methyl undec-10-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Transesterification: Produces various esters depending on the alcohol used.

    Oxidation: Yields epoxides or other oxygenated compounds.

    Polymerization: Results in polyesters with varying molecular weights.

Comparison with Similar Compounds

Methyl undec-10-enoate is unique due to its terminal double bond and bio-based origin. Similar compounds include:

    Methyl oleate: Another fatty ester with a double bond, but derived from oleic acid.

    Methyl linoleate: Contains two double bonds and is derived from linoleic acid.

    Methyl stearate: A saturated fatty ester with no double bonds.

Compared to these compounds, this compound offers higher reactivity due to its terminal double bond and is more sustainable due to its renewable source .

Properties

IUPAC Name

methyl undec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3H,1,4-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISVAASFGZJBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046566
Record name Methyl 10-undecenoate
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless liquid; Oily aroma
Record name Methyl 10-undecenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029585
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl 10-undecenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1628/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

245.00 to 248.00 °C. @ 760.00 mm Hg
Record name Methyl 10-undecenoate
Source Human Metabolome Database (HMDB)
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Solubility

slightly, Slightly soluble in water, Soluble (in ethanol)
Record name Methyl 10-undecenoate
Source Human Metabolome Database (HMDB)
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Record name Methyl 10-undecenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1628/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.885-0.891 (20°)
Record name Methyl 10-undecenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1628/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

111-81-9
Record name Methyl 10-undecenoate
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Record name Methyl undecylenate
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Record name Methyl undecenate
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Record name 10-Undecenoic acid, methyl ester
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Record name Methyl 10-undecenoate
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Record name Methyl undec-10-enoate
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Record name METHYL UNDECYLENATE
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Record name Methyl 10-undecenoate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

27.5 °C
Record name Methyl 10-undecenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Preferably, the cross metathesis reaction with acrylonitrile is carried out with a compound chosen from 9-decenoic acid or methyl 9-decenoate, resulting from the ethenolysis of oleic acid or methyl oleate, 10-undecenoic acid or methyl 10-undecenoate, resulting from the cracking of ricinoleic acid or methyl ricinoleate, oleic acid or methyl oleate, 9-octadecenedioic acid or methyl 9-octadecenedioate, resulting from the homometathesis or fermentation of oleic acid, erucic acid and methyl erucate, or 12-tridecenoic acid or methyl 12-tridecenoate, resulting from lesquerolic acid.
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Synthesis routes and methods II

Procedure details

This example illustrates the synthesis of the C20 diacid starting from ricinoleic acid. During the first stage, methyl ricinoleate is subjected to a pyrolysis at a temperature of 550° C. to form methyl 10-undecenoate, which is converted to the acid form by hydrolysis. In the second homometathesis stage, use is made of the ruthenium complex (3) catalyst described in the publication by Stefan Randl et al., Synlett (2001), 10, 430, which is very stable and does not decompose when it is exposed to air or to water. The homometathesis reaction is carried out in CH2Cl2, at a 0.15M 10-undecenoic acid concentration, at a temperature of 30° C. and for 2 hours with a catalyst concentration of 0.5 mol %. The yields are determined by chromatographic analysis. The yield of diacid HOOC—(CH2)8—CH═CH—(CH2)8—COOH is 67 mol %. This product can be hydrogenated according to a conventional process with a yield of 100%.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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